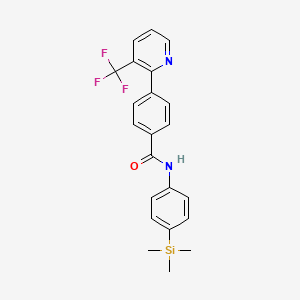![molecular formula C22H21F2N3O B10834263 1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea](/img/structure/B10834263.png)
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-12: is a novel compound that has shown significant potential in various scientific and medical fields. It is known for its ability to interact with specific molecular targets, making it a promising candidate for therapeutic applications, particularly in the treatment of pain and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID25666693-Compound-12 involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary, but they typically involve organic synthesis techniques such as condensation reactions, cyclization, and purification processes .
Industrial Production Methods: : Industrial production of PMID25666693-Compound-12 is achieved through scalable processes that ensure high yield and purity. These methods often involve the use of advanced chemical engineering techniques and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: : PMID25666693-Compound-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: : The major products formed from these reactions include derivatives of PMID25666693-Compound-12 with enhanced pharmacological properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies .
Scientific Research Applications
Chemistry: : In chemistry, PMID25666693-Compound-12 is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, PMID25666693-Compound-12 is studied for its interactions with cellular targets. It has been shown to modulate specific signaling pathways, making it a valuable tool for understanding cellular processes .
Medicine: : In medicine, PMID25666693-Compound-12 is being investigated for its therapeutic potential in treating conditions such as pain, inflammation, and cardiovascular diseases. Its ability to target specific molecular pathways makes it a promising candidate for drug development .
Industry: : In the industrial sector, PMID25666693-Compound-12 is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in areas such as polymer science and nanotechnology .
Mechanism of Action
Molecular Targets and Pathways: : PMID25666693-Compound-12 exerts its effects by interacting with specific molecular targets, such as transient receptor potential cation channel subfamily V member 1 (TRPV1). This interaction modulates the activity of these targets, leading to changes in cellular signaling pathways .
Mechanism: : The compound acts as an antagonist to TRPV1, inhibiting its activity and thereby reducing pain and inflammation. This mechanism involves the modulation of ion channels and the inhibition of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to PMID25666693-Compound-12 include other TRPV1 antagonists and compounds with similar chemical structures. Examples include capsaicin and its derivatives .
Uniqueness: : What sets PMID25666693-Compound-12 apart from other similar compounds is its enhanced potency and selectivity for TRPV1. This makes it a more effective and safer option for therapeutic applications .
Properties
Molecular Formula |
C22H21F2N3O |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(3-fluorophenyl)cyclopentyl]urea |
InChI |
InChI=1S/C22H21F2N3O/c1-13-9-19-16(12-25-13)6-8-20(24)21(19)27-22(28)26-18-7-5-15(11-18)14-3-2-4-17(23)10-14/h2-4,6,8-10,12,15,18H,5,7,11H2,1H3,(H2,26,27,28)/t15-,18-/m1/s1 |
InChI Key |
PAFRMBKESKKSIA-CRAIPNDOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=CC(=C2NC(=O)N[C@@H]3CC[C@H](C3)C4=CC(=CC=C4)F)F)C=N1 |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2NC(=O)NC3CCC(C3)C4=CC(=CC=C4)F)F)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-[(3,5-difluorophenyl)methyl]-2H-pyrazolo[3,4-b]pyridin-3-yl]-4-(4-methylpiperazin-1-yl)-2-(oxan-4-ylamino)benzamide](/img/structure/B10834183.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)
![1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]urea](/img/structure/B10834210.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1-methyl-2-oxoquinolin-5-yl)urea](/img/structure/B10834213.png)
![5-fluoro-1-(pyridin-4-ylmethyl)-N-(1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-yl)indole-2-carboxamide](/img/structure/B10834220.png)

![(2R)-4-[3-chloro-5-[(2R)-2,3-dihydroxypropyl]pyridin-2-yl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834226.png)
![1-(4-(trifluoromethyl)-2-(pyrrolidin-1-yl)benzyl)-3-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-8-yl)urea](/img/structure/B10834234.png)
![1-[(3-fluorophenyl)methyl]-N-[6-(methylamino)pyridin-3-yl]-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B10834236.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834244.png)
![1-[(1R,3R)-3-(2-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834248.png)
![4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-4-fluoro-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B10834257.png)

